molecular formula C18H24N2 B1612759 N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine CAS No. 400858-39-1

N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine

Cat. No.: B1612759
CAS No.: 400858-39-1
M. Wt: 268.4 g/mol
InChI Key: HRQJDEOSZHNOEV-UHFFFAOYSA-N
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Description

N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine is an organic compound that features a benzylamine structure with dimethylamino and isopropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine typically involves the reaction of 4-(Dimethylamino)benzyl chloride with 4-isopropylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Research into the compound’s potential pharmacological properties, such as its ability to interact with specific receptors or enzymes, is ongoing.

    Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the isopropyl group can influence the compound’s hydrophobicity and overall binding affinity. These interactions can modulate the activity of the target molecules and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzylidene-4-acetamideaniline
  • 4-(Dimethylamino)benzylidene-4-nitroaniline
  • 4-(Dimethylamino)benzonitrile

Uniqueness

N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine is unique due to the presence of both dimethylamino and isopropyl groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-4-[(4-propan-2-ylanilino)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c1-14(2)16-7-9-17(10-8-16)19-13-15-5-11-18(12-6-15)20(3)4/h5-12,14,19H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQJDEOSZHNOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620788
Record name N,N-Dimethyl-4-{[4-(propan-2-yl)anilino]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400858-39-1
Record name N,N-Dimethyl-4-{[4-(propan-2-yl)anilino]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 0.33 M solution of 4-(dimethylamino)benzaldehyde in THF at 0° C. was added 1.1 equiv of 4-isopropylaniline followed by 1.5 equiv of sodium triacetoxyborohydride. After allowing the reaction to warm to room temperature overnight, this mixture was poured into a separatory funnel containing aqueous NH4Cl/EtOAc. The organic layer was washed with brine, dried over anhydrous Na2SO4, filtered and concentrated. The crude material was further purified by flash chromatography, eluting with a gradient from 100% hexanes to 10% EtOAc/hexanes to provide the title compound as a white solid.
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Synthesis routes and methods II

Procedure details

To a solution of 4-dimethylaminobenzaldehyde (11 g) in toluene (200 mL) were added 4-isopropylaniline (10 g) and molecular sieves 4A (20 g) under ice-cooling, and the mixture was stirred at room temperature for one day. The molecular sieves 4A was filtered off from the reaction mixture, and the obtained filtrate was concentrated under reduced pressure. The residue was dissolved in methanol (200 mL) and sodium borohydride (2.3 g) was added under ice-cooling. The mixture was stirred at room temperature for 5 hr. After methanol was distilled away, water was added to the residue, and the mixture was extracted with chloroform. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated to give (4-dimethylaminophenylmethyl)(4-isopropylphenyl)amine (13.6 g). melting point: 71-73° C.
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11 g
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

By the reaction and treatment in the same manner as in Preparation Example 1 using 4-dimethylaminobenzaldehyde (11 g) and 4-isopropylaniline (10 g) as starting materials, [(4-dimethylaminophenyl)methyl](4-isopropylphenyl)amine (13.6 g) was obtained. melting point: 71–73° C.
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11 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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